N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE
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Overview
Description
N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine. The presence of prop-2-en-1-yl groups adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The prop-2-en-1-yl groups are added via alkylation reactions, where the triazole-sulfonamide intermediate is treated with allyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The prop-2-en-1-yl groups enhance its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE: Similar in structure but with a benzamide group instead of a triazole-sulfonamide.
N,N-BIS(PROP-2-EN-1-YL)PENTANEDIAMIDE: Contains a pentanediamide group, differing in the length and type of the carbon chain.
Uniqueness
N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE is unique due to its combination of a triazole ring and sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-3-5-12(6-4-2)15(13,14)8-9-7-10-11-8/h3-4,7H,1-2,5-6H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIEJZMOVUCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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